Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 75092-25-0 . It has a molecular weight of 266.04 . The compound is a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of pyrazoles, including “this compound”, involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7IN2O2/c1-9-3-4 (7)5 (8-9)6 (10)11-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature . The compound is light yellow to yellow in color .Scientific Research Applications
Structural and Spectral Investigations
Research focused on pyrazole derivatives, similar to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, has revealed their importance in structural and spectral studies. For instance, combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives have been conducted to understand their molecular structure and properties. These studies utilize techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into their chemical behavior and potential applications in designing new compounds with desired properties (Viveka et al., 2016).
Catalysis and Synthesis
The application of pyrazole derivatives in catalysis and synthesis has been explored, highlighting their versatility. For example, amino-functionalized ionic liquids, which could be related to the chemical reactivity of this compound, have been used as catalytically active solvents for the synthesis of 4H-pyrans derivatives under microwave irradiation. This signifies the role of pyrazole derivatives in facilitating environmentally friendly and efficient synthesis processes (Peng & Song, 2007).
Corrosion Inhibition
Pyrazole derivatives have also been identified as effective corrosion inhibitors for metals, which is critical for industrial applications. A study on pyranpyrazole derivatives demonstrated their potential as novel corrosion inhibitors for mild steel, useful for the industrial pickling process. These findings suggest that compounds like this compound could be explored for their corrosion inhibition properties, contributing to the development of more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).
Antimicrobial Activities
The synthesis of pyrazole derivatives has led to the discovery of new compounds with significant antimicrobial activities. Research into the synthesis of novel pyrazole-3-carboxylate derivatives bearing benzofuran moiety has indicated their potential in combating bacterial and fungal infections. Such studies underscore the relevance of pyrazole derivatives in medicinal chemistry, particularly in the development of new antibacterial and antifungal agents (Siddiqui et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 4-iodo-1-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLLWUVTXPXZMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463823 | |
Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75092-25-0 | |
Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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